

An In-depth Technical Guide to 2-Chloro-N-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N-methylpyrimidin-4-amine

Cat. No.: B1355348

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for **2-Chloro-N-methylpyrimidin-4-amine** (CAS No. 66131-68-8). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's chemical structure, key physical data, and its role as a versatile intermediate in the synthesis of complex pharmaceutical compounds.

Introduction

2-Chloro-N-methylpyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including several commercial drugs.^[1] Due to the unique physicochemical attributes of the pyrimidine ring, it is frequently incorporated into drug candidates to enhance pharmacokinetic and pharmacodynamic profiles.^[1] Specifically, chloropyrimidines serve as critical building blocks, or intermediates, in the synthesis of targeted therapies for cancer, inflammatory diseases, and analgesics.^{[2][3]} The reactive chlorine atom allows for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.^[1] This guide summarizes the essential technical data for **2-Chloro-N-methylpyrimidin-4-amine** to support its application in research and development.

Chemical Structure and Identifiers

The structural and identifying information for **2-Chloro-N-methylpyrimidin-4-amine** is summarized in the table below.

Identifier	Value	Reference
IUPAC Name	2-chloro-N-methylpyrimidin-4-amine	[4]
CAS Number	66131-68-8	[4][5]
Molecular Formula	C ₅ H ₆ CIN ₃	[4][5]
SMILES	CNC1=NC(=NC=C1)Cl	[4]
InChI	InChI=1S/C5H6CIN3/c1-7-4-2-3-8-5(6)9-4/h2-3H,1H3,(H,7,8,9)	[4]
InChIKey	WJNSNVIQHYHUX- UHFFFAOYSA-N	[4]

Physicochemical Properties

The key physicochemical properties of **2-Chloro-N-methylpyrimidin-4-amine** are presented below. Experimental data for properties such as melting point, boiling point, and solubility are not readily available in the cited literature.

Property	Value	Reference
Molecular Weight	143.57 g/mol	[4][5]
Physical Form	Solid (predicted)	
Melting Point	Data not available	
Boiling Point	Data not available	
pKa	Data not available	
LogP	Data not available	

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **2-Chloro-N-methylpyrimidin-4-amine** was not found, a plausible synthetic route can be derived from standard pyrimidine chemistry. Similarly, a standard analytical method for purity determination can be adapted from protocols for analogous compounds.[\[6\]](#)

Plausible Synthesis Protocol: Nucleophilic Substitution

This protocol describes a general method for the synthesis of **2-Chloro-N-methylpyrimidin-4-amine** from 2,4-dichloropyrimidine and methylamine.

Reaction: 2,4-dichloropyrimidine + CH_3NH_2 → **2-Chloro-N-methylpyrimidin-4-amine** + HCl

Materials:

- 2,4-dichloropyrimidine
- Methylamine (e.g., 40% solution in water)
- Triethylamine (or another non-nucleophilic base)
- Ethanol (or a similar polar aprotic solvent)
- Dichloromethane (DCM) for extraction
- Brine solution
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1 equivalent) in ethanol.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the solution to act as a base.
- Slowly add methylamine (1.1 equivalents) dropwise to the cooled solution while stirring.

- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
- Resuspend the residue in water and extract the product with dichloromethane (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **2-Chloro-N-methylpyrimidin-4-amine**.

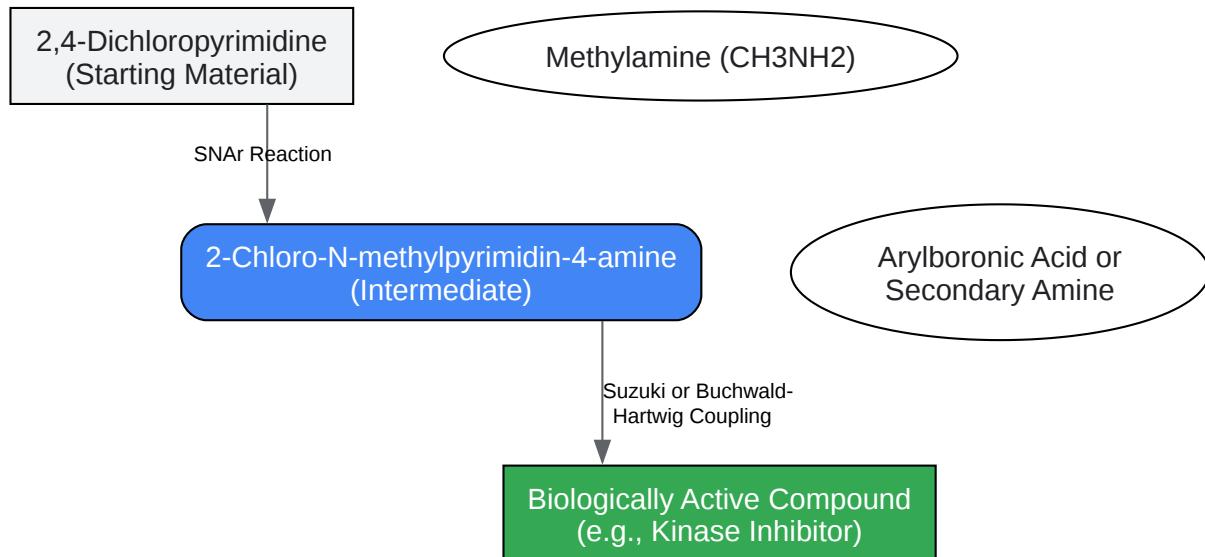
Analytical Protocol: RP-HPLC Purity Analysis

This protocol, adapted from a method for a similar compound, is suitable for determining the purity of **2-Chloro-N-methylpyrimidin-4-amine**.^[6]

Instrumentation & Reagents:

- HPLC System: A gradient-capable HPLC with a UV-Vis detector.^[6]
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[6]
- Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
- Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
- Reference Standard: A well-characterized standard of **2-Chloro-N-methylpyrimidin-4-amine**.

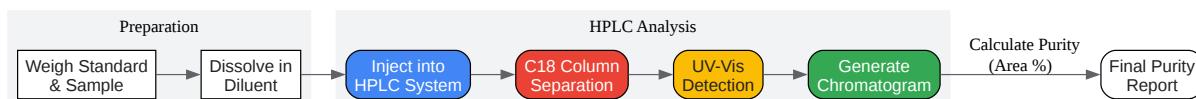
Procedure:


- Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 acetonitrile/water) to a final concentration of ~1 mg/mL.

- Sample Preparation: Prepare the sample to be analyzed in the same manner and at the same concentration as the standard.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detector Wavelength: 254 nm (or other suitable wavelength determined by UV scan)
 - Gradient Program:
 - 0-5 min: 10% B
 - 5-25 min: 10% to 90% B (linear gradient)
 - 25-30 min: 90% B
 - 30-31 min: 90% to 10% B
 - 31-35 min: 10% B (re-equilibration)
- Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak in the chromatogram.

Role in Drug Discovery and Medicinal Chemistry

2-Chloro-N-methylpyrimidin-4-amine is a valuable intermediate in medicinal chemistry. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This reactivity allows for the introduction of a wide variety of functional groups, enabling the synthesis of large libraries of compounds for drug screening.


The diagram below illustrates the general workflow where a chloropyrimidine intermediate is used to synthesize more complex, biologically active molecules.

[Click to download full resolution via product page](#)

Caption: General synthetic pathway using **2-Chloro-N-methylpyrimidin-4-amine** as a key intermediate.

The subsequent diagram outlines a typical experimental workflow for assessing the purity of the synthesized intermediate using High-Performance Liquid Chromatography (HPLC).

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for the purity analysis of a chemical intermediate via RP-HPLC.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Chloro-N-methylpyrimidin-4-amine** is associated with the following hazards:

- H315: Causes skin irritation.[4]
- H319: Causes serious eye irritation.[4]
- H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Chloro-N-methylpyrimidin-4-amine is a key chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its defined physicochemical properties and reactive nature make it an ideal scaffold for synthesizing novel compounds with potential therapeutic value. This guide provides essential technical information to facilitate its use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. 2-Chloro-N-methylpyrimidin-4-amine | C5H6CIN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-N-methylpyrimidin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1355348#physicochemical-properties-of-2-chloro-n-methylpyrimidin-4-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com